1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide is a significant metabolite derived from nicotine, specifically through the metabolic pathway involving trans-3-hydroxycotinine. This compound belongs to the class of organic compounds known as O-glucuronides, characterized by an O-glycosidic bond linking the aglycone (in this case, trans-3-hydroxycotinine) to a carbohydrate unit (glucuronic acid). The compound plays a crucial role in the pharmacokinetics of nicotine and its metabolites, influencing both their bioavailability and elimination from the body.
1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide is primarily sourced from human metabolism of nicotine. Following nicotine consumption, it undergoes biotransformation in the liver, where it is conjugated with glucuronic acid. The classification of this compound as an O-glucuronide indicates its specific structural characteristics and functional role in detoxification processes within the body.
The synthesis of 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide can be achieved through enzymatic methods involving UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to trans-3-hydroxycotinine. This process typically occurs in hepatic tissues where the enzyme catalyzes the reaction under physiological conditions.
The reaction mechanism involves:
The molecular formula for 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide is with a molecular weight of approximately 368.34 g/mol. The structure features a pyridine ring characteristic of nicotine derivatives, along with multiple hydroxyl groups and a glucuronic acid moiety.
1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide participates in several biochemical reactions:
The stability and reactivity of 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide are influenced by factors such as pH and temperature. The compound's basic nature (indicated by its pKa values) suggests that it can exist in different ionic forms depending on environmental conditions.
The primary mechanism of action for 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide involves its role in detoxifying nicotine metabolites. By conjugating with glucuronic acid, it enhances the solubility of trans-3-hydroxycotinine in water, facilitating its excretion via urine.
This metabolic pathway is crucial for reducing the pharmacological effects of nicotine and preventing accumulation in tissues. Studies indicate that variations in glucuronidation rates can influence individual responses to nicotine and potential addiction pathways.
1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide is a colorless to pale yellow solid at room temperature. It has a strong basic character due to the presence of nitrogen atoms in its structure.
Key chemical properties include:
Relevant data includes its melting point (not widely reported), but it generally decomposes rather than melts at high temperatures.
1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide serves various scientific purposes:
This compound's role in drug metabolism studies further emphasizes its importance in toxicology and pharmacology research.
1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide (3HC-O-Gluc) is a major phase II metabolite of nicotine, formed through the direct conjugation of glucuronic acid to the hydroxyl group of trans-3'-hydroxycotinine (3HC). This reaction represents a critical detoxification pathway in nicotine metabolism, significantly enhancing the hydrophilicity of 3HC for renal excretion. The formation of this specific glucuronide is exclusively catalyzed by UDP-glucuronosyltransferase (UGT) enzymes within hepatic microsomes and extrahepatic tissues, utilizing uridine diphosphoglucuronic acid (UDPGA) as the cofactor [2] [5] [8].
UGT2B17 exhibits the highest catalytic efficiency for 3HC-O-glucuronide formation among human UGT isoforms. Comprehensive screening of human UGTs expressed in HEK293 cell homogenates demonstrated that UGT2B17 possesses a significantly lower Michaelis constant (KM = 8.3 mM) compared to UGT2B7 (KM = 31 mM) and UGT1A9 (KM = 35 mM). This 4-fold lower KM indicates a substantially higher substrate binding affinity of UGT2B17 for 3HC. Correspondingly, the intrinsic clearance (Vmax/KM) values confirm UGT2B17 as the dominant contributor to hepatic 3HC-O-glucuronidation. This enzymatic superiority is further evidenced in human liver microsomes (HLM), where the observed KM (26 mM) closely aligns with UGT2B17 kinetics, suggesting its predominant role in vivo [2] [6].
Table 1: Kinetic Parameters of Human UGT Enzymes Catalyzing 3HC-O-Glucuronide Formation
UGT Isoform | KM (mM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/KM) | Primary Tissue Localization |
---|---|---|---|---|
UGT2B17 | 8.3 ± 1.2* | 480 ± 45* | 57.8* | Liver, Intestine |
UGT2B7 | 31 ± 4.5* | 620 ± 60* | 20.0* | Liver, Kidney |
UGT1A9 | 35 ± 5.8* | 550 ± 52* | 15.7* | Liver, Kidney |
Human Liver Microsomes | 26 ± 3.7* | 2100 ± 210* | 80.8* | Liver |
*Data derived from LC/MS/MS analyses of enzyme kinetics [2] [7].
UGT2B17 demonstrates strict regioselectivity for the O-glucuronidation of 3HC, contrasting sharply with UGT2B10 and UGT1A4, which exclusively catalyze N-glucuronidation of nicotine, cotinine, and 3HC. Structural determinants underpin this specificity: UGT2B17 possesses a substrate-binding pocket optimized for accommodating the hydroxylated pyridyl N-oxide structure of 3HC, facilitating nucleophilic attack by the glucuronic acid moiety. Kinetic analyses reveal UGT2B17 operates with an efficiency (Vmax/KM ≈ 57.8 µL/min/mg) nearly 3-fold higher than UGT2B7 and UGT1A9. This high efficiency stems from both superior substrate affinity (low KM) and moderate catalytic rate (Vmax = 480 pmol/min/mg). Importantly, 3HC does not undergo N-glucuronidation by UGT2B17, highlighting an absolute functional divergence within the UGT2B subfamily [2] [7] [8].
Figure 1: Biosynthetic Pathway of 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide
The UGT2B17 gene is subject to a common copy number variation (CNV) resulting in a whole-gene deletion allele (2). Individuals homozygous for this deletion (2/2 genotype) exhibit a complete absence of UGT2B17 protein expression in hepatic tissue. Phenotypically, this translates to a significant 32% decrease (P = 0.0048) in the formation of 3HC-O-glucuronide in HLMs derived from *2/2 individuals compared to wild-type (1/1) carriers. Consequently, the urinary ratio of (R)-NNAL-O-Gluc/(S)-NNAL-O-Gluc – a marker dependent on UGT2B17 activity – is also significantly reduced in 2/2 individuals. This genotype-dependent reduction in 3HC-O-glucuronidation capacity directly compromises the detoxification pathway for 3HC, potentially altering systemic nicotine metabolite clearance and increasing the internal dose of bioactive intermediates [2] [6] [7].
While UGT2B10 primarily catalyzes the N-glucuronidation of nicotine and cotinine, its activity indirectly influences 3HC-O-glucuronidation by modulating substrate flux. The UGT2B10 Asp67Tyr polymorphism (rs61750900) results in a near-complete loss of enzymatic function. Individuals carrying the Tyr67 allele (heterozygous or homozygous) exhibit drastically reduced hepatic nicotine-N-glucuronidation (up to 93% decrease) and cotinine-N-glucuronidation. This defect shunts nicotine metabolism away from N-glucuronidation towards the CYP2A6-mediated pathway, ultimately increasing the production of 3HC. The resultant elevation in 3HC substrate levels does not proportionally increase 3HC-O-glucuronide output due to the limited capacity and efficiency of UGT2B7/1A9 compared to UGT2B17. Consequently, smokers with the UGT2B10 Tyr67 allele show significantly increased urinary levels of free 3HC and cotinine, reflecting impaired overall glucuronidation capacity and altered nicotine metabolic profiles [4] [6] .
Table 2: Impact of Genetic Polymorphisms on Nicotine Metabolite Glucuronidation
Gene | Polymorphism | Variant Allele Frequency | Functional Consequence | Impact on 3HC-O-Gluc Pathway |
---|---|---|---|---|
UGT2B17 | Whole-gene deletion (*2) | ~20-35% (Ethnic Variation) | Complete loss of enzyme expression (2/2) | ↓↓ 32% reduction in 3HC-O-Gluc formation in liver |
UGT2B10 | Asp67Tyr (rs61750900) | ~10% Caucasians, ~1% Asians | Near-complete loss of N-glucuronidation activity | Indirect: ↑ 3HC substrate via shunting, ↑ free 3HC |
UGT2B10 | Splicing variant (rs2942857) | ~35-50% Africans | Unstable mRNA, reduced functional protein | Indirect: Similar shunting effect as Asp67Tyr |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9